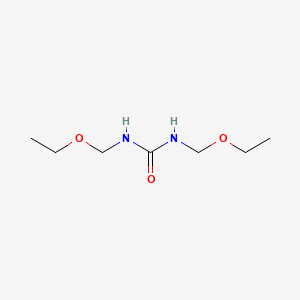
(2,2-Dinitro-2-potassioacetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dinitro-2-potassioacetyl)urea is a chemical compound characterized by the presence of two nitro groups and a potassium ion attached to an acetylurea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dinitro-2-potassioacetyl)urea typically involves the nitration of acetylurea followed by the introduction of a potassium ion. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective addition of nitro groups. The subsequent introduction of the potassium ion can be achieved through a reaction with potassium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dinitro-2-potassioacetyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The potassium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Ion-exchange resins or solutions of other metal salts.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of (2,2-Diamino-2-potassioacetyl)urea.
Substitution: Formation of (2,2-Dinitro-2-sodioacetyl)urea or other similar compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2-Dinitro-2-potassioacetyl)urea is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of nitro groups on biological systems. It serves as a model compound for understanding the interactions between nitro groups and biological molecules, which is crucial in drug design and development.
Medicine
While not directly used as a drug, this compound’s derivatives are explored for their potential therapeutic properties. The nitro groups can be modified to create compounds with antimicrobial or anticancer activities.
Industry
In the industrial sector, this compound is used in the manufacture of explosives and propellants due to its high energy content. It is also employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2,2-Dinitro-2-potassioacetyl)urea exerts its effects involves the interaction of its nitro groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. The potassium ion plays a role in stabilizing the compound and facilitating its solubility in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dinitro-2-sodioacetyl)urea: Similar structure but with a sodium ion instead of potassium.
(2,2-Diamino-2-potassioacetyl)urea: Formed by the reduction of the nitro groups to amino groups.
(2,2-Dinitro-2-lithioacetyl)urea: Contains a lithium ion instead of potassium.
Uniqueness
(2,2-Dinitro-2-potassioacetyl)urea is unique due to the presence of both nitro groups and a potassium ion, which confer specific chemical properties such as high reactivity and solubility. These features make it particularly useful in applications requiring high energy materials and in studies involving nitro group chemistry.
Eigenschaften
IUPAC Name |
potassium;N-carbamoyl-2,2-dinitroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N4O6.K/c4-3(9)5-1(8)2(6(10)11)7(12)13;/h(H3,4,5,8,9);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASCOHBVIQFZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-](C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea](/img/structure/B7889262.png)
![3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea](/img/structure/B7889270.png)
![1-Methyl-3-[(methylcarbamoylamino)methyl]urea](/img/structure/B7889274.png)


![1,3-Bis[(pentyloxy)methyl]urea](/img/structure/B7889299.png)

![ethyl N-[(2,2-dinitroacetamido)carbonyl]carbamate](/img/structure/B7889337.png)
![[(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester](/img/structure/B7889338.png)


![3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-[(nitrooxy)methyl]propyl acetate](/img/structure/B7889359.png)
![3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate](/img/structure/B7889367.png)
